molecular formula C17H14N2O2 B5648162 N-benzyl-5-pyridin-4-yl-2-furamide

N-benzyl-5-pyridin-4-yl-2-furamide

Cat. No. B5648162
M. Wt: 278.30 g/mol
InChI Key: PHBUSHFKUGFTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-pyridin-4-yl-2-furamide, also known as GNF-2, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the TRPC3 ion channel, which plays an important role in a variety of physiological processes, including smooth muscle contraction, cardiac function, and neuronal signaling.

Mechanism of Action

N-benzyl-5-pyridin-4-yl-2-furamide is a potent and selective inhibitor of the TRPC3 ion channel. It works by binding to a specific site on the channel and preventing the influx of calcium ions into the cell. This inhibition of the TRPC3 channel can have a variety of effects on physiological processes, depending on the specific system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-5-pyridin-4-yl-2-furamide vary depending on the system being studied. In smooth muscle cells, for example, inhibition of the TRPC3 channel by N-benzyl-5-pyridin-4-yl-2-furamide can lead to relaxation of the muscle and a decrease in contractility. In neurons, inhibition of the TRPC3 channel can affect synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-pyridin-4-yl-2-furamide in lab experiments is its potency and selectivity for the TRPC3 channel. This allows researchers to specifically target this channel and study its function in various physiological processes. However, one limitation of using N-benzyl-5-pyridin-4-yl-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for research on N-benzyl-5-pyridin-4-yl-2-furamide. One area of interest is the role of the TRPC3 channel in various disease states, such as hypertension and heart failure. Another area of interest is the development of more potent and selective inhibitors of the TRPC3 channel, which could have therapeutic potential in a variety of diseases. Additionally, the use of N-benzyl-5-pyridin-4-yl-2-furamide in combination with other inhibitors or drugs could provide insight into the complex interactions between different signaling pathways in various physiological processes.

Synthesis Methods

The synthesis of N-benzyl-5-pyridin-4-yl-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride, which is then reacted with 4-aminopyridine to produce 4-(2-furoyl)aminopyridine. This intermediate is then reacted with benzylamine to produce N-benzyl-5-pyridin-4-yl-2-furamide. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

N-benzyl-5-pyridin-4-yl-2-furamide is widely used in scientific research as a tool to study the function of the TRPC3 ion channel. This channel is involved in a variety of physiological processes, including smooth muscle contraction, cardiac function, and neuronal signaling. By inhibiting the TRPC3 channel, N-benzyl-5-pyridin-4-yl-2-furamide can be used to study the role of this channel in these processes.

properties

IUPAC Name

N-benzyl-5-pyridin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(19-12-13-4-2-1-3-5-13)16-7-6-15(21-16)14-8-10-18-11-9-14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBUSHFKUGFTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-pyridin-4-yl-2-furamide

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